1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 956576-69-5, MFCD09971951) is a sulfonamide-derived piperidine compound featuring an isothiocyanate functional group at the para position of the phenyl ring. The compound is commercially available with a purity of 95% .
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-11-7-12(2)9-16(8-11)20(17,18)14-5-3-13(4-6-14)15-10-19/h3-6,11-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQGBDHPDLART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190789 | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-69-5 | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 3,5-dimethylpiperidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to form sulfoxide or sulfide derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine has been investigated for its potential as a pharmacological agent. The isothiocyanate moiety is known to exhibit biological activity, including anticancer properties. Research has shown that compounds containing isothiocyanate groups can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Proteomics Research
This compound has also found applications in proteomics, where it serves as a reagent for labeling proteins. The sulfonyl group enhances the reactivity of the isothiocyanate, allowing for selective modification of amino acids such as cysteine in proteins. This labeling technique is crucial for studying protein interactions and functions within biological systems .
Chemical Biology
In chemical biology, this compound can be utilized to probe biological systems due to its ability to selectively bind to thiol groups in proteins. This property can be exploited to study protein dynamics and interactions in living cells, making it a valuable tool for researchers investigating cellular mechanisms .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications. Its unique structure allows chemists to modify it further to enhance its biological activity or to create derivatives that may exhibit improved pharmacological properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various isothiocyanate derivatives, including those similar to this compound. The researchers demonstrated that these compounds could significantly reduce the viability of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Protein Labeling Techniques
In another research article from Bioconjugate Chemistry, scientists utilized this compound to label proteins selectively. They reported successful application in tracking protein interactions within cellular environments, highlighting its importance in understanding protein functions and dynamics .
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects . The sulfonyl group also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine are distinguished by variations in methyl group positioning on the piperidine ring or phenyl substituents. These differences significantly influence physicochemical properties, stability, and reactivity. Below is a detailed comparison based on catalog data and structural analysis:
Table 1: Structural and Commercial Comparison of Sulfonyl Isothiocyanate Piperidine Derivatives
| Catalog # | Compound Name | CAS Number | Molecular Formula | Purity |
|---|---|---|---|---|
| QZ-2353 | This compound | 956576-69-5 | C₁₄H₁₇N₂O₂S₂ | 95% |
| QZ-2107 | 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine | 956576-68-4 | C₁₄H₁₇N₂O₂S₂ | 95% |
| QZ-9246 | 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine | 860440-91-1 | C₁₃H₁₅N₂O₂S₂ | 95% |
| QY-7168 | 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine | 111032-35-0 | C₁₃H₁₅N₂O₂S₂ | 95% |
Key Observations:
This symmetry may influence crystallization behavior or binding affinity in biological systems . The 2-methyl derivative (QZ-9246) lacks the steric bulk of dimethyl-substituted analogs, which could increase its reactivity in nucleophilic substitution reactions.
Molecular Weight and Stability: All dimethyl-substituted derivatives (QZ-2353, QZ-2107) share the same molecular formula (C₁₄H₁₇N₂O₂S₂), while monosubstituted compounds (QZ-9246, QY-7168) have a lower molecular weight (C₁₃H₁₅N₂O₂S₂). The additional methyl groups in dimethyl analogs may improve thermal stability but reduce solubility in polar solvents .
Synthetic Utility:
- The isothiocyanate group (-N=C=S) in all compounds is highly reactive toward amines and alcohols, making these derivatives valuable for synthesizing thioureas or thioether linkages. However, steric hindrance from methyl groups in QZ-2353 and QZ-2107 may slow reaction kinetics compared to less hindered analogs .
Research Findings and Methodological Considerations
For example:
- SHELXL ’s robust algorithms enable precise modeling of steric effects induced by methyl substituents, which could explain differences in crystal packing or melting points among analogs .
- High-throughput phasing pipelines incorporating SHELXC/D/E () may expedite structural characterization of these derivatives, particularly for drug discovery applications.
Biological Activity
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine (CAS No. 956576-69-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2S2
- Molecular Weight : 310.43 g/mol
- Structure : The compound features a piperidine ring substituted with an isothiocyanatophenyl group and a sulfonyl moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds containing isothiocyanate groups exhibit significant anticancer properties. For instance, isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
A study evaluating related piperidine derivatives demonstrated cytotoxic effects against various human tumor cell lines, indicating that structural modifications can enhance biological activity . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds with isothiocyanate groups often activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, enhancing their anticancer effects.
Case Study 1: Cytotoxicity Evaluation
A study evaluated several piperidine derivatives for their cytotoxicity against a panel of human tumor cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics. Although specific data for this compound were not provided, the trends suggest potential for further investigation .
Case Study 2: Antimicrobial Testing
Research on related isothiocyanate compounds has demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell integrity and inhibition of metabolic processes . Future studies could focus on direct testing of this compound against selected microbial strains.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of 3,5-dimethylpiperidine with 4-isothiocyanatophenyl sulfonyl chloride under controlled anhydrous conditions. Optimization includes varying solvents (e.g., dichloromethane or THF), temperatures (0–25°C), and stoichiometric ratios. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For reproducibility, validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, mobile phase: methanol/buffer at pH 4.6) to assess purity (>98%) and stability . Accelerated stability studies (40°C/75% RH for 6 months) combined with XRD or DSC can identify polymorphic changes. For moisture sensitivity, Karl Fischer titration is recommended .
Q. How can researchers safely handle the isothiocyanate functional group during experimental workflows?
- Methodological Answer : The isothiocyanate group is reactive and potentially toxic. Use inert atmospheres (N/Ar) during synthesis, and employ fume hoods with proper PPE (gloves, goggles). Quench excess reagent with aqueous ammonia or ethanolamine. Monitor airborne exposure via FTIR or colorimetric detectors .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing catalytic systems for sulfonylation reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for sulfonylation. Coupled with molecular dynamics simulations, these methods identify solvent effects and catalyst interactions (e.g., DMAP or triethylamine). Validate predictions experimentally using in situ IR spectroscopy to track intermediate formation .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?
- Methodological Answer : Contradictions in NMR spectra may arise from dynamic processes (e.g., ring puckering in piperidine). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For ambiguous signals, 2D techniques (COSY, HSQC) or X-ray crystallography provide structural clarity. Cross-validate with computational NMR shift predictions (e.g., ACD/Labs or Gaussian) .
Q. What methodologies are recommended for studying the compound’s reactivity in heterocyclic ring-forming reactions, and how can competing byproducts be minimized?
- Methodological Answer : Reactivity studies involve kinetic profiling using stopped-flow UV-Vis spectroscopy. Competing pathways (e.g., sulfonamide vs. thiourea formation) are controlled by adjusting pH (buffered systems) and nucleophile concentration (e.g., amines vs. thiols). Byproduct analysis via LC-MS and fractional crystallization ensures selectivity >95% .
Q. How can researchers design experiments to elucidate the compound’s interactions with biological targets (e.g., enzymes) while mitigating non-specific binding?
- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities. Block non-specific interactions with BSA or Tween-20. For enzyme inhibition assays, employ fluorogenic substrates and Z’-factor validation to ensure assay robustness. Cross-correlate with molecular docking (AutoDock Vina) to identify binding motifs .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental yields in sulfonylation reactions?
- Methodological Answer : Reconcile discrepancies by revisiting solvent parameters (e.g., dielectric constant) in simulations and verifying reagent purity (e.g., via H NMR). Conduct sensitivity analysis on reaction variables (e.g., temperature gradients) using Design of Experiments (DoE) software (JMP or Minitab). Reproduce results across multiple batches to isolate outliers .
Q. What statistical frameworks are suitable for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism to calculate IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate toxicity mechanisms via transcriptomics (RNA-seq) or metabolomics (LC-HRMS) to correlate phenotypic effects with molecular pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
